Lys-Tyr

Descripción general

Descripción

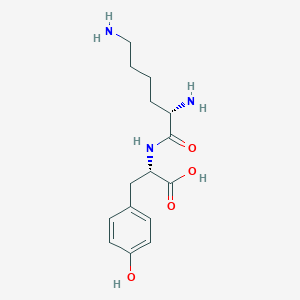

Lys-Tyr is a dipeptide composed of the amino acids lysine and tyrosine . It is used in various biochemical research and applications. For instance, Lysyltyrosyllysine (Lys-Tyr-Lys, KYK) is used together with uracil DNA glycosylase to quantify uracil. It is also used as a model peptide to study free radical oxidation and electron capture mechanisms .

Synthesis Analysis

The synthesis of Lys-Tyr involves peptide bond formation, which is a complex process. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have been reported . Tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .Molecular Structure Analysis

The molecular structure of Lys-Tyr involves the combination of the structures of lysine and tyrosine. Tyrosine has a phenol functionality in its side chain, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Chemical Reactions Analysis

Tyrosine, a component of Lys-Tyr, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .Physical And Chemical Properties Analysis

Tyrosine, a component of Lys-Tyr, exhibits both relatively low abundance on protein surfaces and is uncharged at physiological pH . These factors are important to minimize disruption of protein/peptide activity after protein modification .Aplicaciones Científicas De Investigación

Protein and Peptide Modification

Lys-Tyr: plays a crucial role in the selective modification of proteins and peptides at tyrosine residues. This process is essential for understanding protein function and interaction, and it has significant implications in various scientific fields, including chemical, biological, medical, and material sciences . The phenol functionality in tyrosine’s side chain allows for diverse modifications, which are vital for studying human diseases like Alzheimer’s and cancer.

Drug Optimization

The modification of Lys-Tyr residues is a key interest for medicinal chemists, particularly in the structural diversification of tyrosine during peptide drug optimization . This is due to the unique properties of tyrosine, which include its amphiphilic nature and susceptibility to post-translational modifications.

Targeted Drug Delivery

Lys-Tyr: can be used to create targeted drug delivery systems. By modifying tyrosine residues, scientists can design drugs that specifically target diseased cells, thereby reducing side effects and improving the efficacy of treatments .

Biomaterials Development

The field of biomaterials benefits from the selective cleavage and functionalization of Lys-Tyr , as it allows for the creation of defined biomaterials with specific properties . These materials can be used in various medical applications, such as tissue engineering and regenerative medicine.

Cosmeceuticals and Anti-Aging

In the cosmetic industry, Lys-Tyr is used in the development of anti-aging products. Peptides containing Lys-Tyr have been shown to improve skin barrier function and have anti-aging effects . Clinical studies have demonstrated the efficacy of these peptides in controlled in vivo studies.

Proteomics

Proteomics, the large-scale study of proteins, utilizes Lys-Tyr for the selective modification of proteins. This aids in the identification and understanding of protein functions, interactions, and the role they play in complex biological systems .

Mecanismo De Acción

Target of Action

The primary target of the dipeptide H-Lys-Tyr-OH, also known as Lys-Tyr, is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . Another significant target of Lys-Tyr is the synthetic receptor cucurbit 8uril (Q8) . This receptor has been shown to bind N-terminal dipeptide sites in water with exceptionally strong affinity .

Mode of Action

Lys-Tyr interacts with its targets by binding to them. For instance, it binds to the synthetic receptor Q8 in neutral aqueous solution with subnanomolar affinity when located at the N-terminus . This interaction results in changes in the receptor’s activity, influencing the biochemical pathways it is involved in .

Biochemical Pathways

The interaction of Lys-Tyr with its targets affects several biochemical pathways. For example, the binding of Lys-Tyr to ACE can influence the renin-angiotensin system, which controls blood pressure and fluid balance . Moreover, the binding of Lys-Tyr to the synthetic receptor Q8 can impact the receptor’s activity and the biochemical pathways it participates in .

Pharmacokinetics

Peptides often present poorer bioavailability and lower metabolic stability compared to traditional drugs

Result of Action

The molecular and cellular effects of Lys-Tyr’s action depend on its interaction with its targets. For instance, the binding of Lys-Tyr to ACE could potentially influence blood pressure and fluid balance . Similarly, the interaction of Lys-Tyr with the synthetic receptor Q8 could affect the receptor’s activity and the cellular processes it is involved in .

Action Environment

The action, efficacy, and stability of Lys-Tyr can be influenced by various environmental factors. For example, the binding affinity of Lys-Tyr to the synthetic receptor Q8 is observed in neutral aqueous solution . This suggests that the pH and ionic strength of the solution could potentially influence the action of Lys-Tyr.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTOTTSMVMWVJN-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427405 | |

| Record name | CHEBI:73608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

35978-98-4 | |

| Record name | CHEBI:73608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

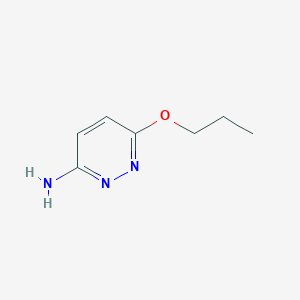

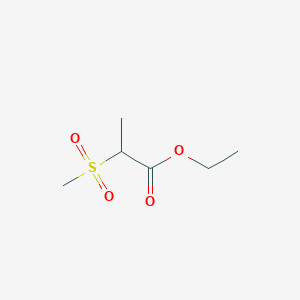

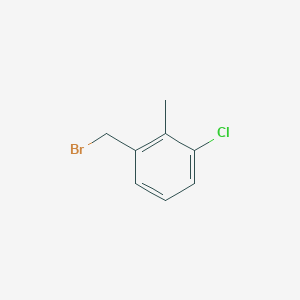

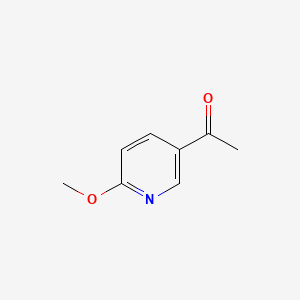

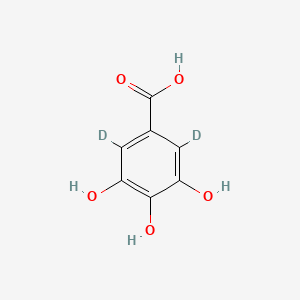

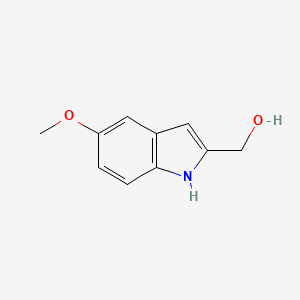

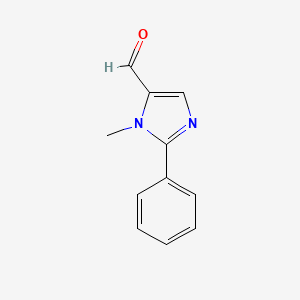

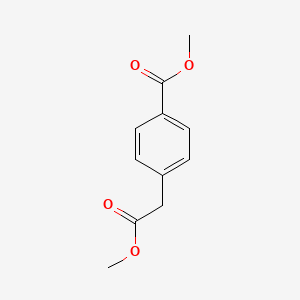

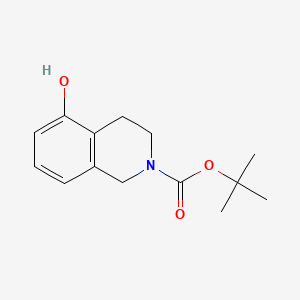

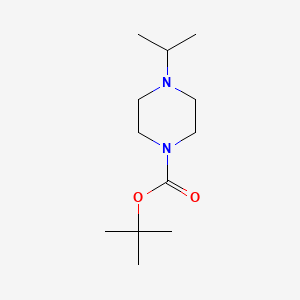

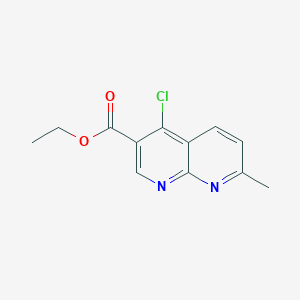

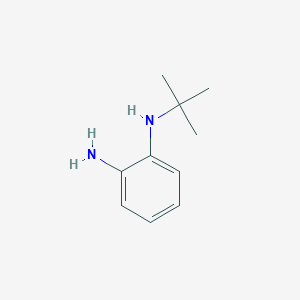

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

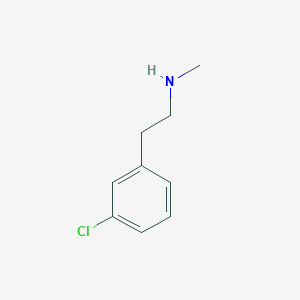

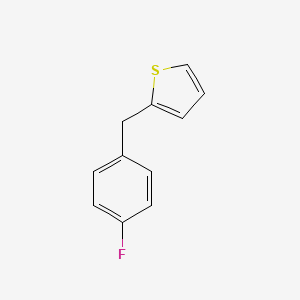

Feasible Synthetic Routes

Q & A

Q1: How does Lys-Tyr impact vascular endothelium permeability?

A1: Modified peptides based on the autoinhibitory region of myosin light chain kinase (MLCK), such as H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2, have demonstrated the ability to suppress hyperpermeability in vascular endothelium. These peptides, particularly the D-enantiomer, accumulate in human umbilical vein endothelial cells and counteract the permeability increases induced by thrombin. [] This effect is likely linked to their direct influence on MLCK-dependent processes within the vascular endothelium. []

Q2: What is the role of Lys-Tyr containing peptides in the context of the thrombin receptor?

A2: The synthetic peptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL) acts as an agonist of the thrombin receptor in human mesangial cells, mimicking the biochemical and morphological effects of thrombin itself. [] Both SFLL and thrombin prevent cAMP-induced changes in cell shape and the loss of the vitronectin receptor from focal adhesion sites. [] They also initiate similar biochemical signaling pathways, including phospholipid metabolism, inositol phosphate release, calcium mobilization, and arachidonic acid release. []

Q3: How does the peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) interact with neutrophils?

A3: WKYMVm acts as a potent chemotactic agonist for the mouse formyl peptide receptor 1 (mFPR). [] It induces calcium mobilization, chemotaxis, and phosphorylation of extracellular signal-related kinases 1 and 2 (ERK1/2) in mFPR-transfected cells. [] Additionally, WKYMVm activates human neutrophils primarily through the lipoxin A(4) receptor (FPRL1/LXA(4)R), stimulating chemotaxis, complement receptor 3 (CR3) mobilization, and NADPH-oxidase activation. []

Q4: Can you elaborate on the role of WKYMVm in superoxide generation within human monocytes?

A4: WKYMVm stimulates superoxide generation in human monocytes by activating both cytosolic phospholipase A2 (cPLA2) and phospholipase D1 (PLD1) through independent signaling pathways. [] The activation of these phospholipases is essential for superoxide generation and occurs downstream of intracellular Ca2+ mobilization. [] cPLA2 activation is partially dependent on protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) activation, while PLD1 activation relies solely on PKC activation. []

Q5: What is the molecular formula and weight of Lys-Tyr?

A5: The molecular formula of Lys-Tyr is C14H21N3O4. Its molecular weight is 295.34 g/mol.

Q6: Is there any spectroscopic data available for Lys-Tyr and its analogs?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformation and interactions of Lys-Tyr containing peptides. [, ] For instance, researchers used 500 MHz proton NMR to investigate the binding of the tripeptide Lys-Tyr-Lys to deoxydinucleotide d-CpG. [] Additionally, NMR analysis revealed the enhanced stability of a D-amino acid analog of the MLCK autoinhibitory peptide in human blood plasma compared to its L-enantiomer. []

Q7: How does the stability of Lys-Tyr-containing peptides vary under different conditions?

A7: The stability of Lys-Tyr-containing peptides can be influenced by factors like pH, temperature, and the presence of enzymes. For example, the D-enantiomer of a Lys-Tyr containing peptide exhibited greater stability in human blood plasma compared to its L-enantiomer. [] Additionally, certain Lys-Tyr containing peptides demonstrate pH-dependent activity, as seen with the MLCK autoinhibitory peptide analog, which showed increased cleavage rates at lower pH values. []

Q8: Can you elaborate on the role of tyrosine in the catalytic mechanism of homoisocitrate dehydrogenase?

A8: Tyrosine 150 plays a crucial role in the acid-base catalytic mechanism of homoisocitrate dehydrogenase (HIcDH) from Saccharomyces cerevisiae. [] Mutating this tyrosine to phenylalanine (Y150F) significantly reduces the enzyme's catalytic efficiency and alters the pH dependence of kinetic parameters, indicating its involvement in proton transfer during the catalytic cycle. []

Q9: Have computational methods been employed to study Lys-Tyr containing peptides?

A9: Yes, computational approaches like molecular docking and molecular dynamics simulations have been used to investigate the binding modes and interactions of Lys-Tyr containing peptides with their targets. For example, researchers used these techniques to understand the structure-activity relationship of urotensin II receptor ligands P5U and urantide, which contain the Lys-Tyr motif. []

Q10: How do multiscale simulations provide insights into the role of Lys-Tyr in MUT-16 interactions?

A10: Multiscale simulations, encompassing both coarse-grained and atomistic levels, revealed the crucial role of cation-π interactions between tyrosine residues of MUT-8 and arginine/lysine residues of MUT-16 in the RNA silencing pathway of C. elegans. [] These simulations highlighted the preference for arginine-tyrosine interactions over lysine-tyrosine interactions in this specific context. []

Q11: How do structural modifications of Leu-Lys-Tyr (LKY) influence its angiotensin I-converting enzyme (ACE) inhibitory activity and taste?

A11: Modifications to the LKY tripeptide, a known ACE inhibitor, impact its activity and taste profile. [] For instance, substituting leucine with valine or alanine while replacing lysine with ornithine can enhance sweetness and reduce bitterness. [] These modifications highlight the structure-taste relationship within this class of peptides.

Q12: Can you provide an example of how modifying a specific amino acid in a Lys-Tyr containing peptide impacts its activity?

A12: In studies focusing on urotensin II receptor antagonists, replacing the aspartic acid residue at position 4 in the peptide urantide with Tic resulted in an analog with significantly increased antagonistic potency. [] This modification highlights the importance of the N-terminal region for interaction with the urotensin II receptor.

Q13: What in vivo model was used to evaluate the antihypertensive effects of sesame peptide powder (SPP) containing Leu-Lys-Tyr?

A13: Researchers investigated the antihypertensive effects of SPP, which contains the ACE inhibitory peptide Leu-Lys-Tyr, using spontaneously hypertensive rats (SHRs) as an in vivo model. [] Oral administration of SPP led to a significant reduction in systolic blood pressure in these rats, demonstrating its potential as an antihypertensive agent. []

Q14: What analytical techniques are commonly used to study Lys-Tyr containing peptides?

A14: Various analytical techniques have been employed to characterize and study Lys-Tyr containing peptides. These include:

- High-Performance Liquid Chromatography (HPLC): Used for purification and separation of peptides, as demonstrated in the isolation of ACE inhibitory peptides from Antarctic krill tail meat hydrolysate [] and sesame protein hydrolysate. []

- Mass Spectrometry (MS): Utilized for determining the molecular weight and amino acid sequence of peptides, as seen in the identification of ACE inhibitors from Porphyra yezoensis hydrolysate. []

- Edman Degradation: A classical method for determining the amino acid sequence of peptides, used in conjunction with other techniques to confirm the identity of cleavage products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.